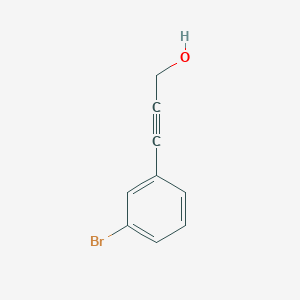

3-(3-Bromophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSAJINGUOTTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394612 | |

| Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-80-0 | |

| Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(3-bromophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The procedure detailed herein is based on the robust and versatile Sonogashira cross-coupling reaction. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific principles, ensuring both successful execution and a deep understanding of the process.

While a specific protocol for this exact molecule is not widely published, the Sonogashira coupling of a suitable aryl halide with propargyl alcohol is the most logical and scientifically sound approach. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2]

Strategic Approach: The Sonogashira Coupling

The synthesis of this compound is most effectively achieved via a palladium and copper co-catalyzed Sonogashira coupling.[1][3] This reaction allows for the direct connection of a terminal alkyne (propargyl alcohol) to an aryl halide.

Strategic Selection of Starting Materials:

-

Aryl Halide: 1-Bromo-3-iodobenzene is the ideal starting material. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the context of the Sonogashira reaction's catalytic cycle.[1][4] This chemoselectivity ensures that the coupling occurs exclusively at the iodo-position, preserving the bromo-substituent for potential downstream modifications, a common requirement in drug development.

-

Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is the direct source of the propynol moiety.[5]

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 1-Bromo-3-iodobenzene | 282.91 | 2.83 g | 1.0 |

| Propargyl alcohol | 56.06 | 0.62 g (0.7 mL) | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.23 g | 0.02 |

| Copper(I) iodide (CuI) | 190.45 | 0.038 g | 0.02 |

| Triethylamine (TEA) | 101.19 | 4.2 mL | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-iodobenzene (2.83 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and copper(I) iodide (0.038 g, 0.2 mmol).

-

Fit the flask with a condenser and a rubber septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to air.[1]

-

-

Addition of Reagents:

-

Under a positive flow of the inert gas, add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30 mmol) via syringe.

-

Finally, add propargyl alcohol (0.7 mL, 11 mmol) dropwise via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting aryl halide on TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the desired product.

-

-

Characterization:

-

The purified product, this compound, should be a pale yellow solid or oil.

-

Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

-

The "Why": Understanding the Core Principles

A deep understanding of the reaction mechanism is key to troubleshooting and adapting the protocol. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

Figure 2: Simplified catalytic cycles of the Sonogashira reaction.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, forming a Pd(II) intermediate.[2] This is the rate-determining step and is much faster for iodides than bromides.[1]

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne and the base to form a copper acetylide intermediate.[7] The base (triethylamine) is crucial for deprotonating the alkyne, making it nucleophilic.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

-

Reductive Elimination: The final step involves the reductive elimination of the product from the palladium center, regenerating the active Pd(0) catalyst.[4]

Why are anhydrous and anaerobic conditions necessary?

-

Anhydrous (water-free): To prevent unwanted side reactions and ensure the stability of the catalysts.

-

Anaerobic (oxygen-free): The Pd(0) catalyst can be oxidized by air, rendering it inactive. Oxygen can also promote the homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1]

Safety and Handling

-

1-Bromo-3-iodobenzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl alcohol: Flammable and toxic. Work in a well-ventilated fume hood.

-

Palladium catalyst: Handle with care, as palladium compounds can be toxic.

-

Triethylamine: Corrosive and has a strong odor. Always handle in a fume hood.

-

Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The Sonogashira coupling provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the inert atmosphere, and by understanding the roles of each reagent, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The chemoselective nature of the reaction using 1-bromo-3-iodobenzene is a key strategic advantage, offering a handle for subsequent chemical transformations.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

-

Dix, L. R., et al. (2001). Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry. Chemical Research in Toxicology, 14(11), 1547-1555. Retrieved from [Link]

-

Gagnon, M. M., et al. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved from [Link]

-

Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

-

Lu, S.-Y., et al. (n.d.). Enlarged ¹H‐NMR spectra of propargylic alcohols 1 b with and without... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

-

Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b).... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)prop-2-yn-1-ol, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, and strategic applications, emphasizing its utility in constructing complex molecular architectures.

Compound Identification and Overview

This compound is a trifunctional organic compound featuring a bromo-substituted phenyl ring, a propargyl alcohol moiety, and an internal alkyne. This unique combination of reactive sites makes it a highly valuable building block in synthetic chemistry. The bromine atom serves as a key handle for cross-coupling reactions, the hydroxyl group can be modified or used to direct reactions, and the alkyne provides a rigid linker and a site for cycloadditions or further functionalization. Its strategic importance lies in its ability to act as a linchpin, enabling the rapid assembly of diverse and complex molecules for screening in drug discovery programs.[1]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [2] |

| CAS Number | 170859-80-0 | [3][4][5][6][7] |

| Molecular Formula | C₉H₇BrO | [3][4] |

| Molecular Weight | 211.06 g/mol | [3] |

| Chemical Structure |  | N/A |

| N/A |

Physicochemical & Spectral Properties

Understanding the physical and spectral characteristics of a compound is paramount for its effective use in synthesis and analysis.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| MDL Number | MFCD04039055 | [6][7] |

| SMILES | OCc1ccc(C#CCO)cc1Br | [7] |

| InChI Key | VLPLERWMKJHACA-SECBINFHSA-N | [8] |

| Purity | Typically ≥95% | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

| Spectral Data | FT-IR, ¹H NMR, ¹³C NMR data available |[9] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing arylpropargyl alcohols like this compound is the Sonogashira cross-coupling reaction.[10][11] This Nobel Prize-winning reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[12]

Causality of Reagent Selection

The choice of reagents is critical for a successful Sonogashira coupling:

-

Aryl Halide : 1-Bromo-3-iodobenzene is an ideal starting material. The iodine is significantly more reactive than bromine in the palladium-catalyzed oxidative addition step, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent functionalization.[13]

-

Alkyne : Propargyl alcohol (prop-2-yn-1-ol) is the alkyne partner. Its terminal proton is sufficiently acidic to be removed by a mild base, initiating the copper cycle.

-

Catalyst System : A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a reactive copper acetylide intermediate, which accelerates the crucial transmetalation step.[12]

-

Base : An amine base, such as diisopropylamine or triethylamine, is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide produced during the reaction, driving the equilibrium forward.[14]

-

Solvent : Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.[15]

Generalized Experimental Protocol

This protocol is a representative methodology based on established Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

-

Inert Atmosphere Preparation : A dried round-bottom flask equipped with a magnetic stir bar is charged with 1-bromo-3-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Solvent and Reagent Addition : Anhydrous, degassed THF is added via syringe, followed by the addition of diisopropylamine (2.5 eq). The mixture is stirred until the solids dissolve.

-

Alkyne Addition : Propargyl alcohol (1.2 eq) is added dropwise to the stirring solution at room temperature.

-

Reaction Monitoring : The reaction is stirred at room temperature (or with gentle heating if necessary) for 3-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up : Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite® to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound.[13]

Visualization of Synthetic Workflow

Caption: Potential diversification pathways from the core scaffold.

Safety, Handling, and Storage

As a propargyl alcohol derivative, this compound requires careful handling. Propargyl alcohols as a class are flammable, toxic, and can cause severe skin and eye irritation. [16][17] Table 3: Summary of Hazard and Precautionary Information

| Category | Statement | Source(s) |

|---|---|---|

| Physical Hazards | Flammable liquid and vapor. | [17] |

| Health Hazards | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. | [16][18] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat. Handle only in a chemical fume hood. | [19][20] |

| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground/bond container and receiving equipment. | [18][19] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C. Keep away from oxidizing agents. | [7][20] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [19]|

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its trifunctional nature provides medicinal chemists with a robust platform for generating chemical diversity through reliable and well-understood synthetic transformations like the Sonogashira coupling and subsequent cross-coupling reactions. By enabling the efficient exploration of chemical space, this compound serves as a valuable starting point in the quest for novel therapeutics and advanced materials. Adherence to strict safety protocols is essential to harness its full potential responsibly.

References

-

Wikipedia. Sonogashira coupling. [10]2. Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [11]3. NROChemistry. Sonogashira Coupling. [13]4. Organic Chemistry Portal. Sonogashira Coupling. [15]5. YouTube. Sonogashira coupling. [14]6. Santa Cruz Biotechnology. 3-(3-Bromo-phenyl)-prop-2-yn-1-ol | CAS 170859-80-0. [3]7. Local Pharma Guide. CAS NO. 170859-80-0 | C9H7BrO. [4]8. Parchem. 2-Propyn-1-ol,3-(3-bromophenyl)- (Cas 170859-80-0). [5]9. Apollo Scientific. 170859-80-0 Cas No. | this compound. [6]10. BLDpharm. 170859-80-0|this compound. [7]11. CDH Fine Chemical. PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET. [16]12. ILO and WHO. ICSC 0673 - PROPARGYL ALCOHOL. [17]14. New Jersey Department of Health. HAZARD SUMMARY: PROPARGYL ALCOHOL. [18]15. Fisher Scientific. Propargyl alcohol - SAFETY DATA SHEET. [19]16. Rawsource. Safety and Handling Measures for Propargyl Alcohol. [20]17. ResearchGate. Sonogashira‐type cross‐coupling reactions with propargyl substrates. [12]18. PubChem. (1R)-1-(3-bromophenyl)prop-2-yn-1-ol. [8]19. ResearchGate. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [1]22. ChemicalBook. This compound(170859-80-0)FT-IR. [9]23. ChemicalBook. 170859-80-0(this compound) Product Description. [2]25. MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [21]27. Chemical Communications (RSC Publishing). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 170859-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS NO. 170859-80-0 | this compound | C9H7BrO [localpharmaguide.com]

- 5. parchem.com [parchem.com]

- 6. 170859-80-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 170859-80-0|this compound|BLD Pharm [bldpharm.com]

- 8. (1R)-1-(3-bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 129371326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(170859-80-0)FT-IR [chemicalbook.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 18. nj.gov [nj.gov]

- 19. fishersci.com [fishersci.com]

- 20. rawsource.com [rawsource.com]

- 21. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

Solubility of 3-(3-Bromophenyl)prop-2-yn-1-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 3-(3-Bromophenyl)prop-2-yn-1-ol in Common Organic Solvents

Introduction

This compound is a propargylic alcohol derivative whose utility in synthetic chemistry and materials science is of growing interest. Its structure, featuring a polar hydroxyl group, a reactive alkyne moiety, and a bulky, nonpolar bromophenyl ring, presents a unique combination of functionalities. This structural complexity dictates its physical properties, paramount among which is its solubility. For researchers in drug development and process chemistry, a comprehensive understanding of this compound's solubility profile is not merely academic; it is a critical prerequisite for reaction design, purification strategy, formulation, and ultimately, the successful application of this versatile molecule.

This guide provides a detailed analysis of the predicted solubility of this compound across a spectrum of common organic solvents. In the absence of extensive empirical data in published literature, we will apply fundamental principles of physical organic chemistry to forecast its behavior. Furthermore, we will furnish a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to validate these predictions and establish reliable data for their specific applications.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur—"like dissolves like." The energetic favorability of dissolution depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound (Figure 1) is amphiphilic, containing distinct polar and nonpolar regions.

-

Polar Region: The primary alcohol (-CH₂OH) is a potent hydrophilic group, capable of acting as both a hydrogen bond donor and acceptor.[1] This feature suggests favorable interactions with polar protic solvents.

-

Nonpolar Region: The 3-bromophenyl group is large, hydrophobic, and governed by London dispersion forces. This aromatic moiety will drive solubility in nonpolar and moderately polar aprotic solvents that can engage in π-stacking or have similar polarizability.[2][3][4]

-

Alkyne Group: The carbon-carbon triple bond introduces a region of high electron density, contributing to dipole-dipole and induced-dipole interactions.

Based on this structural analysis, we can predict a nuanced solubility profile. The compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but is expected to exhibit good solubility in solvents of intermediate polarity, particularly those that can accommodate both hydrogen bonding and nonpolar interactions.

dot

Figure 1: Key functional groups influencing solubility.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, moving from high polarity to low polarity.

| Solvent | Polarity Type | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Insoluble | Despite the hydroxyl group, the large, hydrophobic bromophenyl moiety is expected to dominate, making dissolution in water energetically unfavorable. |

| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Soluble | Methanol's small alkyl chain and ability to hydrogen bond effectively with the solute's hydroxyl group should overcome the nonpolar contributions.[5] |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Soluble | Similar to methanol, ethanol is an excellent solvent for this compound. Its slightly larger alkyl group may even improve interactions with the phenyl ring.[2][3] |

| Acetone | Polar Aprotic | Dipole-Dipole, Dispersion | Highly Soluble | Acetone's polarity is intermediate. It can act as a hydrogen bond acceptor for the solute's -OH group while its methyl groups interact favorably with the bromophenyl ring.[2][6] |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, Dispersion | Soluble | Offers a good balance of polar (ester) and nonpolar (ethyl and acetyl) character, making it well-suited to solvate the amphiphilic solute. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole, Dispersion | Soluble | DCM is a relatively nonpolar solvent that can effectively solvate the large bromophenyl ring. The solute's hydroxyl group may limit its ultimate solubility compared to more nonpolar compounds. |

| Toluene | Nonpolar Aromatic | Dispersion, π-stacking | Sparingly Soluble | The aromatic nature of toluene will lead to favorable π-stacking interactions with the bromophenyl ring. However, its inability to hydrogen bond will make solvating the polar hydroxyl group difficult. |

| Hexane | Nonpolar Aliphatic | Dispersion | Insoluble | As a nonpolar alkane, hexane lacks the ability to form the strong interactions (hydrogen bonds, dipole-dipole) required to break apart the solute-solute interactions and solvate the polar hydroxyl group. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system because it ensures that the solution has reached saturation, a state of thermodynamic equilibrium.[7][8]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and standardization. A water bath is used to ensure thermal stability.

-

Use of Excess Solute: Adding an amount of solute that is visibly in excess ensures that the solvent becomes fully saturated. This is the cornerstone of measuring maximum solubility.

-

Agitation (Shaking): Continuous agitation increases the surface area of the solid solute exposed to the solvent, accelerating the rate at which equilibrium is reached.

-

Equilibration Time: Allowing sufficient time (e.g., 24-48 hours) is crucial to ensure the system has truly reached thermodynamic equilibrium and the measured concentration is the true solubility, not a kinetic artifact.

-

Filtration: After equilibration, it is imperative to separate the undissolved solid from the saturated solution without altering the temperature or composition. A syringe filter is an efficient tool for this purpose.

-

Quantitative Analysis: A reliable analytical technique like High-Performance Liquid Chromatography (HPLC) is required to accurately determine the concentration of the solute in the filtered, saturated solution. A calibration curve is essential for converting the analytical signal into a concentration value (e.g., mg/mL or mol/L).

Step-by-Step Methodology

-

Preparation of Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

20 mL glass vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker water bath

-

5 mL syringes

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

-

Experimental Procedure:

-

Step 1: Sample Preparation: To a series of labeled 20 mL glass vials, add an excess amount (e.g., ~100 mg, accurately weighed) of this compound.

-

Step 2: Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the desired solvent to each vial.

-

Step 3: Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant rate for 24 to 48 hours. After this period, cease agitation and allow the vials to rest in the bath for at least 2 hours for the excess solid to settle.

-

Step 4: Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 2-3 mL) of the supernatant from a vial using a syringe, avoiding the solid material at the bottom. Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, labeled vial.

-

Step 5: Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Step 6: Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration of the solute by comparing its peak area to a standard calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. solechem.eu [solechem.eu]

- 6. rawsource.com [rawsource.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-(3-Bromophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 3-(3-bromophenyl)prop-2-yn-1-ol, a versatile building block in organic synthesis and drug discovery. The document explores the key transformations of the alkyne moiety, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and deprotonation/alkylation reactions. For each reaction class, we delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and discuss the influence of the molecule's unique structural features—the bromophenyl ring and the propargylic alcohol—on the reactivity and outcome of these transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functionalities: a terminal alkyne, an aryl bromide, and a primary alcohol. This trifecta of reactive sites allows for sequential and orthogonal chemical modifications, making it an ideal scaffold for the construction of complex molecular architectures.

The terminal alkyne is the focal point of this guide. Its sp-hybridized carbons and acidic terminal proton bestow upon it a unique reactivity profile.[1] The high electron density of the triple bond makes it susceptible to electrophilic additions and cycloaddition reactions, while the acidity of the terminal proton (pKa ≈ 25) allows for easy deprotonation to form a potent acetylide nucleophile.[2] The presence of the electron-withdrawing bromophenyl group can subtly influence the acidity of the alkyne proton and the electron density of the triple bond, while the propargylic alcohol offers a handle for further derivatization or can participate in intramolecular processes.

This guide will dissect the core reactions of the terminal alkyne, providing both theoretical understanding and practical, field-tested protocols.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5][6] This reaction is of paramount importance for the derivatization of this compound, as it allows for the extension of the carbon skeleton at the alkyne terminus.

Mechanistic Rationale

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][7] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, an external aryl halide, not the one on the molecule itself) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

-

-

Copper Cycle:

-

The terminal alkyne reacts with a Cu(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[5] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

-

The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical for a successful Sonogashira coupling and can be tailored to the specific substrates involved.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with a generic aryl iodide.

Table 1: Reagents and Typical Reaction Parameters for Sonogashira Coupling

| Reagent/Parameter | Recommended Amount/Condition | Purpose |

| This compound | 1.0 equiv | Alkyne source |

| Aryl Iodide | 1.2 equiv | Coupling partner |

| Pd(PPh₃)₂Cl₂ | 0.02 equiv (2 mol%) | Palladium catalyst precursor |

| CuI | 0.04 equiv (4 mol%) | Copper co-catalyst |

| Triethylamine (Et₃N) | 3.0 equiv | Base and solvent |

| THF (anhydrous) | To desired concentration (e.g., 0.1 M) | Solvent |

| Temperature | Room Temperature to 50 °C | Reaction temperature |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of catalyst |

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF followed by triethylamine via syringe.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for high yields under mild conditions.[5] The copper facilitates the formation of the reactive acetylide species, accelerating the transmetalation step.

-

Base: An amine base, such as triethylamine, serves multiple roles: it deprotonates the terminal alkyne, neutralizes the HX formed during the reaction, and can also act as a ligand for the metal centers.[6]

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high catalytic turnover.

Visualization of the Sonogashira Coupling Workflow

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

"Click" Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[8][9][10] It provides a robust method for the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[11]

Mechanistic Principles

The CuAAC reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] The reaction proceeds through a stepwise mechanism, in contrast to the concerted thermal Huisgen cycloaddition, and exclusively yields the 1,4-disubstituted triazole regioisomer.[11]

The key steps are:

-

Formation of a copper(I) acetylide.

-

Coordination of the azide to the copper center.

-

Cyclization to form a six-membered copper-containing intermediate.

-

Rearomatization and protonolysis to release the triazole product and regenerate the copper catalyst.

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide

This protocol outlines a general procedure for the CuAAC reaction.

Table 2: Reagents and Typical Reaction Parameters for CuAAC

| Reagent/Parameter | Recommended Amount/Condition | Purpose |

| This compound | 1.0 equiv | Alkyne source |

| Organic Azide | 1.1 equiv | Azide source |

| CuSO₄·5H₂O | 0.05 equiv (5 mol%) | Copper(II) precatalyst |

| Sodium Ascorbate | 0.10 equiv (10 mol%) | Reducing agent |

| Solvent | t-BuOH/H₂O (1:1) | Biphasic solvent system |

| Temperature | Room Temperature | Reaction temperature |

Step-by-Step Methodology:

-

Reactant Solution: In a flask, dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To the stirred solution, add an aqueous solution of sodium ascorbate (0.10 equiv) followed by an aqueous solution of CuSO₄·5H₂O (0.05 equiv). A color change is typically observed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices

-

In Situ Catalyst Generation: The use of CuSO₄ and sodium ascorbate provides a simple and efficient way to generate the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[12]

-

Solvent System: A mixture of t-butanol and water is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.[10]

-

Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the alkyne.

Visualization of the CuAAC Mechanism

Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.

Deprotonation and Nucleophilic Reactivity

The acidity of the terminal proton of the alkyne allows for its deprotonation by a strong base to form a highly nucleophilic acetylide anion.[13] This acetylide can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.[2]

Choice of Base and Reaction Conditions

The pKa of the terminal alkyne proton is approximately 25, which means a very strong base is required for complete deprotonation.[2] Common bases used for this purpose include organolithium reagents (e.g., n-butyllithium) and sodium amide (NaNH₂).[13][14] The reaction is typically carried out in an anhydrous aprotic solvent, such as THF, at low temperatures to prevent side reactions.

Experimental Protocol: Deprotonation and Alkylation

This protocol describes a general procedure for the deprotonation of this compound followed by alkylation with an alkyl bromide.

Table 3: Reagents and Typical Reaction Parameters for Deprotonation-Alkylation

| Reagent/Parameter | Recommended Amount/Condition | Purpose |

| This compound | 1.0 equiv | Alkyne source |

| n-Butyllithium (n-BuLi) | 1.1 equiv | Strong base |

| Alkyl Bromide | 1.2 equiv | Electrophile |

| Anhydrous THF | To desired concentration (e.g., 0.1 M) | Solvent |

| Temperature | -78 °C to 0 °C | Control reactivity |

| Atmosphere | Inert (Nitrogen or Argon) | Prevent reaction with air/moisture |

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: Add the alkyl bromide dropwise to the solution of the lithium acetylide at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices

-

Strong Base: n-Butyllithium is a sufficiently strong base to quantitatively deprotonate the terminal alkyne.[14]

-

Low Temperature: The use of low temperatures (-78 °C) is critical to control the exothermicity of the deprotonation and to prevent potential side reactions, such as the reaction of n-BuLi with the aryl bromide.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources.[15] Therefore, strictly anhydrous conditions are essential for the success of this reaction.

Visualization of the Deprotonation-Alkylation Logical Flow

Caption: Logical flow diagram for the deprotonation and subsequent alkylation of a terminal alkyne.

Other Notable Reactions of the Terminal Alkyne

While the Sonogashira, CuAAC, and deprotonation-alkylation reactions are the most common transformations, the terminal alkyne in this compound can undergo other important reactions as well.

-

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can occur once to yield a vinyl halide, or twice to form a geminal dihalide.[16][17] The regioselectivity of the addition typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[18] Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides.[16][19]

-

Hydration: In the presence of a mercury(II) catalyst, water can be added across the triple bond to form an enol, which then tautomerizes to a methyl ketone.[17]

Conclusion

This compound is a highly versatile synthetic intermediate due to the distinct and exploitable reactivity of its terminal alkyne. The ability to undergo robust and high-yielding reactions such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and deprotonation-alkylation makes it a valuable building block for the synthesis of a diverse array of complex molecules. A thorough understanding of the mechanistic principles and careful control of reaction conditions, as outlined in this guide, are essential for successfully harnessing the synthetic potential of this powerful scaffold in research and development.

References

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. [Link]

-

Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

-

University of Glasgow. Coupling to alkynes: the Sonogashira reaction. [Link]

-

Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

-

Chad's Prep. 9.5 Hydrohalogenation of Alkynes | Organic Chemistry. [Link]

-

MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]

-

MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

-

Khan Academy. Hydrohalogenation of alkynes- Part 2 (video). [Link]

-

De Proft, F., & Geerlings, P. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 10(46), 10735-10745. [Link]

-

JoVE. Video: Electrophilic Addition to Alkynes: Hydrohalogenation. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

OrgoSolver. Alkyne Reactions: Hydrohalogenation with HX (HCl, HBr, HI). [Link]

-

Michigan State University Chemistry. Alkyne Reactivity. [Link]

-

Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Chemistry LibreTexts. 10.8: Alkynes. [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

-

Royal Society of Chemistry. The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]

-

Ma, S., Yu, S., & Gu, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of organic chemistry, 75(9), 3136–3142. [Link]

-

Royal Society of Chemistry. Recent advances in the application of alkynes in multicomponent reactions. [Link]

-

PubMed. Coupling-isomerization synthesis of chalcones. [Link]

-

Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

-

Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

-

American Chemical Society. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

-

ResearchGate. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

Sciencemadness.org. Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

-

Dabos. This compound 5G - OR7334-5G. [Link]

-

PubChem. (1R)-1-(3-bromophenyl)prop-2-yn-1-ol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 8. bioclone.net [bioclone.net]

- 9. benchchem.com [benchchem.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. Alkyne Reactivity [www2.chemistry.msu.edu]

- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide: The Role of the Bromine Substituent in the Reactivity of 3-(3-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the bromine substituent in the reactivity of 3-(3-Bromophenyl)prop-2-yn-1-ol. This versatile building block possesses three key reactive sites: the aryl bromide, the propargylic alcohol, and the terminal alkyne. The bromine atom, positioned at the meta-position of the phenyl ring, profoundly influences the chemical behavior of each of these functionalities. This guide will delve into the electronic and steric effects of the bromine substituent, its pivotal role in transition metal-catalyzed cross-coupling reactions, and its impact on the reactivity of the adjacent propargylic alcohol and alkyne moieties. Detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights are presented to empower researchers in leveraging the unique chemical properties of this compound for applications in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Bromine in a Multifunctional Scaffold

This compound is a molecule of significant interest in synthetic organic chemistry due to its trifunctional nature. The presence of an aryl bromide, a propargylic alcohol, and a terminal alkyne within the same structure offers a rich platform for molecular elaboration. The bromine substituent is not a passive spectator; its strategic placement on the phenyl ring dictates the reactivity and synthetic utility of the entire molecule.

The core of this guide is to dissect the multifaceted role of this halogen atom. We will explore how its inherent electronic properties—a combination of inductive electron withdrawal and resonance electron donation—modulate the reactivity of the aromatic ring and the adjacent functionalities. Furthermore, the bromine atom serves as a highly effective functional handle for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Understanding these influences is paramount for the rational design of synthetic routes and the development of novel molecular entities.

Electronic and Steric Landscape: The Influence of the Bromine Substituent

The reactivity of this compound is fundamentally governed by the electronic and steric effects imparted by the bromine atom.

Electronic Effects: A Duality of Inductive Withdrawal and Resonance Donation

The bromine atom exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the phenyl ring through the sigma bond framework. This inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[1] This resonance donation of electron density partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring.[1] The p-π conjugation between the bromine's p-orbitals and the phenyl ring's π-system can influence the molecule's optical properties and molecular orbital energy levels.[2]

This electronic interplay has significant consequences for the reactivity of the molecule. While the overall ring is deactivated, the ortho and para positions are less deactivated than the meta position due to the directing nature of the resonance effect.

Steric Considerations

The bromine atom at the meta position presents a moderate steric profile. While not as bulky as an iodine atom, its presence can influence the approach of reagents to the adjacent positions on the aromatic ring. In the context of this compound, the meta-positioning of the bromine has minimal direct steric impact on the propargylic alcohol and alkyne functionalities. However, in reactions involving ortho-lithiation or directed metalation, the steric presence of the bromine can play a role in directing the regioselectivity.

The Aryl Bromide as a Locus of Reactivity: Gateway to Molecular Complexity

The carbon-bromine bond is the most versatile functional handle in this compound for the construction of new bonds. Aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability.[3][4]

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] In the case of this compound, the aryl bromide can be coupled with another terminal alkyne, leading to the synthesis of more complex, conjugated systems.

Mechanistic Rationale: The reaction typically involves a palladium(0) catalyst and a copper(I) co-catalyst.[6] The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[4][7] Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[6] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[6]

Workflow: Sonogashira Coupling

Caption: Fig. 1: Simplified Sonogashira Coupling Mechanism

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Reagents: Add degassed solvent, such as THF or DMF, followed by a suitable base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).

-

Addition of Coupling Partner: Add phenylacetylene (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[8] This reaction is exceptionally valuable for the synthesis of biaryl structures, which are prevalent in pharmaceuticals and materials science.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[4] The resulting arylpalladium(II) halide complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the organoboron compound with a base. The final step is reductive elimination, which affords the biaryl product and regenerates the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent System: Add a mixture of solvents, commonly toluene and water or dioxane and water, to dissolve the reactants.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress.

-

Work-up and Purification: After completion, cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Heck Coupling: Olefination of the Aryl Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This transformation is a powerful tool for the synthesis of styrenyl derivatives and other vinylarenes.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst.[10] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium(II) complex. The base in the reaction mixture then regenerates the active Pd(0) catalyst.[10]

Data Summary: Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Suzuki-Miyaura | Organoboron | C(sp²)-C(sp²) | Pd catalyst, Base (e.g., Na₂CO₃, K₂CO₃) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) |

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol functionality in this compound is a versatile reactive site, susceptible to oxidation, reduction, and substitution reactions. The presence of the 3-bromophenyl group can influence the course of these transformations.

Oxidation to Propargyl Aldehydes and Ketones

The selective oxidation of propargylic alcohols to the corresponding α,β-acetylenic aldehydes or ketones is a crucial transformation in organic synthesis.[11][12] These products are valuable intermediates for the synthesis of various heterocycles and natural products.

A variety of oxidizing agents can be employed, ranging from stoichiometric reagents like manganese dioxide (MnO₂) and chromium-based oxidants to milder, catalytic systems.[13] Modern methods often utilize catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like calcium hypochlorite or in aerobic oxidation systems catalyzed by iron or copper salts.[11][12][14]

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane, add TEMPO (0.05-0.1 eq.).

-

Addition of Co-oxidant: Slowly add a solution of the co-oxidant, such as calcium hypochlorite in water, to the reaction mixture while maintaining the temperature at 0-25 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purification: Purify the resulting aldehyde by column chromatography.

Reduction of the Propargylic Alcohol

The alkyne and the alcohol functionalities can be selectively reduced.

-

Reduction of the Alkyne: Catalytic hydrogenation over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will selectively reduce the alkyne to a cis-alkene, affording the corresponding allylic alcohol.[15][16] Complete saturation to the saturated alcohol can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[15]

-

Deoxygenation: The hydroxyl group can be removed through a deoxygenation reaction. For instance, a calcium-catalyzed reduction using triethylsilane can deoxygenate the propargylic alcohol to the corresponding hydrocarbon.[17]

Nucleophilic Substitution

The hydroxyl group of a propargylic alcohol is a poor leaving group but can be activated by a Lewis or Brønsted acid catalyst to undergo nucleophilic substitution.[18][19] This allows for the introduction of a variety of nucleophiles at the propargylic position, leading to the formation of C-C, C-O, C-N, and C-S bonds.[20] Catalysts such as gold, silver, iron, and ruthenium complexes have been shown to be effective for these transformations.[20][21][22]

Mechanism: Acid-Catalyzed Nucleophilic Substitution

Caption: Fig. 2: General Mechanism for Acid-Catalyzed Propargylic Substitution

The Terminal Alkyne: A Versatile Handle for Further Functionalization

The terminal alkyne in this compound provides another avenue for molecular diversification, most notably through its participation in Sonogashira couplings (as the alkyne component), click chemistry, and other addition reactions. The acidity of the terminal proton allows for the formation of metal acetylides, which can then act as nucleophiles.

Conclusion: A Strategically Designed Building Block

The bromine substituent in this compound is a key determinant of its reactivity and synthetic utility. It serves as a robust and versatile handle for the introduction of a wide range of functional groups through well-established and reliable cross-coupling methodologies. Concurrently, its electronic influence on the aromatic ring and the adjacent reactive centers must be considered when planning synthetic strategies. This guide has provided a detailed overview of the role of the bromine atom, supplemented with practical experimental protocols, to aid researchers in effectively harnessing the synthetic potential of this valuable trifunctional building block. The strategic interplay of the aryl bromide, propargylic alcohol, and terminal alkyne, modulated by the bromine substituent, makes this compound a powerful tool for the efficient construction of complex molecular architectures relevant to the fields of medicinal chemistry and materials science.

References

- Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. UCL Discovery.

- Scope and advances in the catalytic propargylic substitution reaction. PMC - NIH.

- Gold(III)-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.

- A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Publishing.

- Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal.

- Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Synlett.

- A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.

- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.

- Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.

- Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide.

- Highly chemoselective calcium-catalyzed propargylic deoxygen

- Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. PMC - NIH.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira coupling. Wikipedia.

- Heck Reaction. Organic Chemistry Portal.

- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.

- Effect of bromine substituent on optical properties of aryl compounds.

- The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly chemoselective calcium-catalyzed propargylic deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3-(3-Bromophenyl)prop-2-yn-1-ol, a valuable building block for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical properties, reliable commercial sources, synthesis protocols, and its applications in the development of novel therapeutics.

Introduction

This compound (CAS No. 170859-80-0) is a bifunctional molecule featuring a brominated phenyl ring and a propargyl alcohol moiety. This unique combination of reactive sites makes it a versatile intermediate for introducing both aromatic and alkynyl functionalities into more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the terminal alkyne and primary alcohol offer numerous possibilities for further chemical transformations. These characteristics have positioned this compound as a compound of interest in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring the purity of the resulting products.

| Property | Value | Source |

| CAS Number | 170859-80-0 | [1] |

| Molecular Formula | C₉H₇BrO | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | Typically a solid | Supplier Information |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

Spectroscopic Data (Predicted and Representative)

While experimentally derived spectra are the gold standard, predicted data and spectra of analogous compounds can provide valuable guidance for characterization.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 7.2-7.8 ppm), a singlet for the acetylenic proton (around δ 2.5 ppm), a doublet for the methylene protons adjacent to the hydroxyl group (around δ 4.5 ppm), and a triplet for the hydroxyl proton (variable).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the aromatic carbons (δ 120-135 ppm), the acetylenic carbons (δ 80-90 ppm), and the carbon of the methylene group (around δ 51 ppm). The carbon attached to the bromine atom will be shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹, typically weak), and C-Br stretch in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the availability of certificates of analysis.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |

| BLDpharm | ≥97% | Gram to kilogram scale[3] |

| Apollo Scientific | Not specified | Gram quantities |

| Cenmed Enterprises | ≥95% | Milligram to gram scale[4] |

| Dabos | Not specified | Gram quantities[5] |

| ChemicalBook | Lists multiple suppliers in China with purities ranging from 97% to >98% (HPLC) | Gram to kilogram scale |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Sources

- 1. 170859-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (1R)-1-(3-bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 129371326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 170859-80-0|this compound|BLD Pharm [bldpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound 5G - OR7334-5G [dabos.com]

An In-depth Technical Guide to the Safe Handling of 3-(3-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)prop-2-yn-1-ol is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, a common feature in pharmacologically active compounds, and a propargyl alcohol moiety, a versatile functional group for various chemical transformations, including "click" chemistry, coupling reactions, and the synthesis of complex heterocyclic systems. The presence of both the aryl halide and the propargyl alcohol functionalities necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses pertinent to this compound, drawing upon data from its constituent chemical groups to offer a robust safety framework.

Hazard Identification and Risk Assessment

A comprehensive hazard profile for this compound is constructed by evaluating the risks associated with its primary functional groups: the propargyl alcohol and the bromophenyl group.

Propargyl Alcohol Moiety: The terminal alkyne and primary alcohol present significant safety considerations. Propargyl alcohol itself is a flammable liquid and is toxic.[1] It is known to be corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of vapors may lead to respiratory irritation.[4]

Bromophenyl Group: Aryl halides, such as the bromophenyl group, are generally stable but can participate in highly exothermic reactions, particularly under conditions of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[5][6] These reactions can pose a thermal runaway hazard if not properly controlled.[5][6]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for the following:

-

Acute Toxicity: Harmful if swallowed, with the potential for severe health effects.[7][8]

-

Skin and Eye Damage: May cause skin irritation and serious eye damage.[9][10]

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[7][10]

-

Reactivity Hazards: Can undergo energetic reactions, particularly with strong oxidizing agents, bases, and in the presence of certain metal catalysts.[4][11]

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 170859-80-0 | [12] |

| Molecular Formula | C9H7BrO | [12] |

| Molecular Weight | 211.06 g/mol | [12] |

| Appearance | Not explicitly stated, likely a solid or oil. | |

| Boiling Point | Not available. | |

| Melting Point | Not available. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and mitigating risks.

Engineering Controls